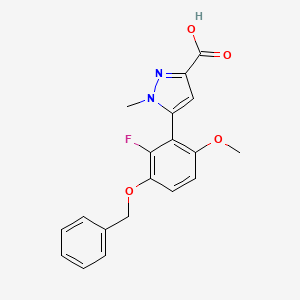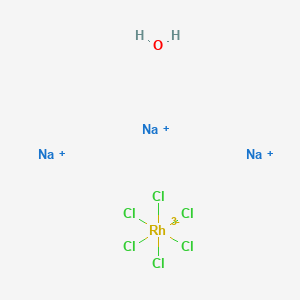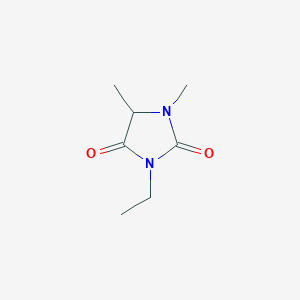
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one is an organic compound that contains a trifluoromethyl group attached to a pyrrole ring.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the trifluoromethylation of pyrrole derivatives. This process typically uses reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base . Industrial production methods often involve the use of metal catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function . This interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, which is valuable in drug development .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)-1H-pyrrol-2-yl)ethan-1-one can be compared with other trifluoromethylated compounds such as:
4-(Trifluoromethyl)acetophenone: Similar in structure but with a phenyl ring instead of a pyrrole ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C7H6F3NO/c1-4(12)6-2-5(3-11-6)7(8,9)10/h2-3,11H,1H3 |
InChI Key |
MIEWYJPREULWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CN1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


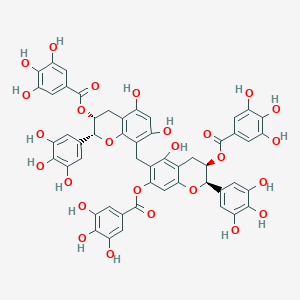
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)
![6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B15199748.png)
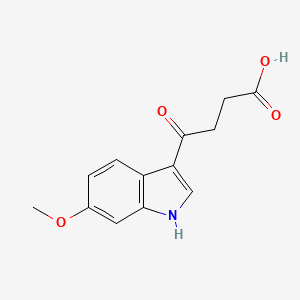
![4,4,5,5-Tetramethyl-2-(phenanthro[3,2-b]benzofuran-11-yl)-1,3,2-dioxaborolane](/img/structure/B15199762.png)
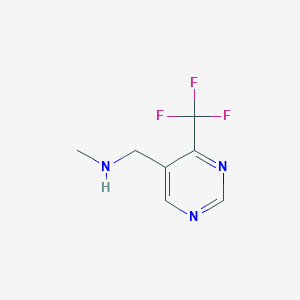
![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)
![[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B15199775.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)


